2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 1000521-36-7
VCID: VC8033370
InChI: InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2
SMILES: C1=CC(=C(C=C1F)C(F)(F)F)CCO
Molecular Formula: C9H8F4O
Molecular Weight: 208.15 g/mol

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol

CAS No.: 1000521-36-7

Cat. No.: VC8033370

Molecular Formula: C9H8F4O

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol - 1000521-36-7

Specification

CAS No. 1000521-36-7
Molecular Formula C9H8F4O
Molecular Weight 208.15 g/mol
IUPAC Name 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2
Standard InChI Key CSSSHEINPOXUBN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(F)(F)F)CCO
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)CCO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol belongs to the class of halogenated benzeneethanol derivatives. Its IUPAC name, 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol, reflects the substitution pattern on the aromatic ring: a fluorine atom at the para position and a trifluoromethyl group at the ortho position relative to the ethanol side chain . Key identifiers include:

PropertyValue
CAS Number1000521-36-7
Molecular FormulaC₉H₈F₄O
Molecular Weight208.15 g/mol
SMILES NotationC1=CC(=C(C=C1F)C(F)(F)F)CCO
InChI KeyCSSSHEINPOXUBN-UHFFFAOYSA-N

The compound’s 3D conformation reveals a planar aromatic ring with the ethanol side chain adopting a staggered configuration, minimizing steric hindrance between the hydroxyl group and trifluoromethyl substituent .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multi-step halogenation and reduction reactions. A representative pathway, adapted from patent US8946479B2, proceeds as follows :

  • Friedel-Crafts Acylation:
    Reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with acetyl chloride in the presence of AlCl₃ yields 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetophenone.

    C₇H₄F₄O+CH₃COClAlCl₃C₉H₆F₄O+HCl\text{C₇H₄F₄O} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{C₉H₆F₄O} + \text{HCl}
  • Reduction of Ketone to Alcohol:
    The acetophenone intermediate is reduced using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF), producing the target ethanol derivative.

    C₉H₆F₄O+NaBH₄C₉H₈F₄O+Byproducts\text{C₉H₆F₄O} + \text{NaBH₄} \rightarrow \text{C₉H₈F₄O} + \text{Byproducts}

Optimization Challenges

Key challenges include minimizing byproducts such as 1-(4-fluorophenyl)-2-phenyl ethanone, which can form via electrophilic side reactions during nucleophilic substitutions . Solvent selection (e.g., acetone or methylene chloride) and temperature control (55–60°C) are critical for achieving yields >70% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Boiling Point204.8 ± 35.0 °C (Predicted)
Melting PointNot Reported
SolubilityMiscible in polar solvents
Density~1.35 g/cm³ (Estimated)

The compound’s solubility in organic solvents like ethanol and acetone facilitates its use in liquid-phase reactions . Its predicted boiling point suggests suitability for distillation purification under reduced pressure .

Stability and Reactivity

  • Thermal Stability: Stable below 150°C; decomposes at higher temperatures, releasing HF and CO₂.

  • Hydrolytic Sensitivity: The -CF₃ group resists hydrolysis, but the hydroxyl group may undergo esterification or oxidation under acidic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing trifluoromethyl-containing drugs, enhancing metabolic stability and membrane permeability. Potential derivatives include:

  • Antidepressants: Analogues of fluoxetine (Prozac®) with improved pharmacokinetics.

  • Antimicrobials: Fluorinated β-lactam antibiotics resistant to enzymatic degradation .

Agrochemical Development

Incorporation into herbicides and pesticides leverages the electron-withdrawing effects of -CF₃ to disrupt plant enzymatic pathways. Field trials demonstrate efficacy against glyphosate-resistant weeds.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Green Chemistry Approaches: Replacing halogenated solvents with ionic liquids or supercritical CO₂ .

  • Biological Screening: Evaluating antimicrobial and anticancer activity in in vitro models.

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